

An In-depth Technical Guide to 4-(Morpholinosulfonyl)aniline

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Compound of Interest

Compound Name: 4-(Morpholinosulfonyl)aniline

Cat. No.: B1193929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Morpholinosulfonyl)aniline**, a versatile chemical intermediate with applications in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, a probable synthetic route, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Properties

4-(Morpholinosulfonyl)aniline, with the CAS Number 21626-70-0, is a sulfonamide derivative incorporating a morpholine and an aniline moiety.^{[1][2]} Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for **4-(Morpholinosulfonyl)aniline**

Identifier	Value
CAS Number	21626-70-0[1]
IUPAC Name	4-(morpholin-4-ylsulfonyl)aniline[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃ S[1]
Molecular Weight	242.30 g/mol [1]
InChI Key	FTKHPQFFQRKOJC-UHFFFAOYSA-N[1]
Canonical SMILES	C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound.

Table 2: Synonyms for **4-(Morpholinosulfonyl)aniline**

Synonym
4-morpholin-4-ylsulfonylaniline[1]
4-((4-Aminophenyl)sulfonyl)morpholine[3]
4-Aminophenyl morpholino sulfone[3]
Benzenamine, 4-(4-morpholinylsulfonyl)-
Morpholine, 4-sulfanilyl-
p-Aminobenzenesulfonylmorpholide

The known physicochemical properties of **4-(Morpholinosulfonyl)aniline** are summarized in the following table.

Table 3: Physicochemical Properties of **4-(Morpholinosulfonyl)aniline**

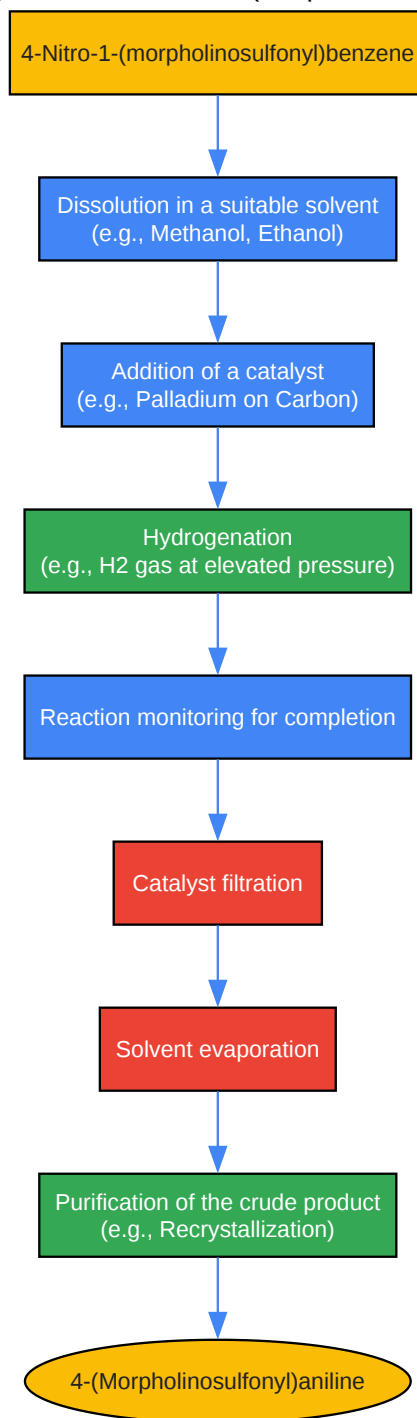
Property	Value	Source
Melting Point	214-216 °C	[1]
Boiling Point (Predicted)	442.1 °C at 760 mmHg	[3]
Density (Predicted)	1.36 g/cm ³	[3]
Flash Point (Predicted)	221.1 °C	[3]
Vapor Pressure (Predicted)	5.18E-08 mmHg at 25°C	[3]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4-(Morpholinosulfonyl)aniline** is not readily available in public literature, a probable synthetic route can be inferred from the synthesis of structurally similar compounds, such as 4-morpholinoaniline.[4] The most plausible method involves the reduction of a nitro-substituted precursor.

Hypothetical Synthesis Workflow:

Plausible Synthesis Route for 4-(Morpholinosulfonyl)aniline



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Caption: Plausible synthesis route for **4-(Morpholinosulfonyl)aniline**.

Detailed Hypothetical Protocol:

- **Dissolution:** The starting material, 4-nitro-1-(morpholinosulfonyl)benzene, is dissolved in a suitable solvent such as methanol or ethanol.
- **Catalyst Addition:** A catalytic amount of palladium on carbon (e.g., 5-10 wt%) is added to the solution.
- **Hydrogenation:** The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (e.g., 50 psi) for a specified duration (e.g., 1-3 hours) with stirring.[4]
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Filtration:** Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
- **Concentration:** The filtrate is concentrated under reduced pressure to remove the solvent.
- **Purification:** The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **4-(Morpholinosulfonyl)aniline**.

Applications in Drug Discovery and Development

4-(Morpholinosulfonyl)aniline serves as a key building block in the synthesis of more complex molecules with potential therapeutic activities. Its structural features are often incorporated into compounds targeting various biological pathways.

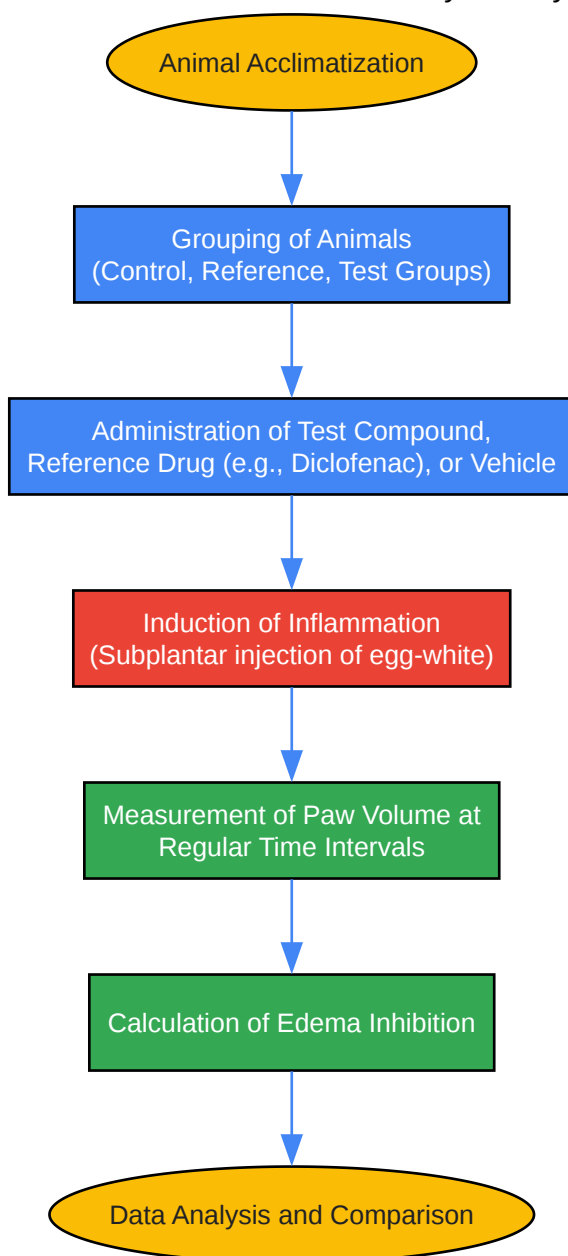
Role as an Intermediate in Anti-inflammatory Agents

Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has utilized derivatives of similar aniline compounds.[5] For instance, derivatives of 4-(methylsulfonyl)aniline have been synthesized and evaluated for their anti-inflammatory properties, suggesting that the **4-(Morpholinosulfonyl)aniline** core could be a valuable pharmacophore in the design of new anti-inflammatory agents.[5][6]

Experimental Protocol for In Vivo Anti-inflammatory Activity Assessment:

An established model for evaluating the anti-inflammatory potential of new chemical entities is the egg-white induced paw edema model in rats.[7]

Workflow for In Vivo Anti-inflammatory Activity Assay



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Caption: Workflow for in vivo anti-inflammatory activity assay.

Methodology:

- **Animal Handling:** Wistar rats are acclimatized to laboratory conditions before the experiment.
- **Grouping:** Animals are divided into control, reference, and test groups.
- **Dosing:** The test compound (a derivative of **4-(Morpholinosulfonyl)aniline**) is administered orally or intraperitoneally. The reference group receives a standard NSAID like diclofenac sodium, and the control group receives the vehicle.
- **Induction of Edema:** After a set period (e.g., 30 minutes), inflammation is induced by injecting a small volume of fresh egg-white into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Volume:** The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180, and 240 minutes) after the induction of inflammation.
- **Data Analysis:** The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

4-(Morpholinosulfonyl)aniline is a chemical compound with established identity and physicochemical properties. While detailed experimental data on its synthesis and biological activity are not extensively documented in the public domain, its structural similarity to other pharmacologically active anilines suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The provided hypothetical synthesis and experimental protocols for activity assessment offer a framework for researchers interested in exploring the utility of this compound.

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